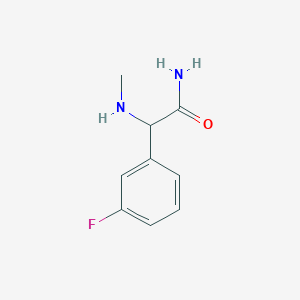
(5-氟-1-甲基-2-氧代-2,3-二氢-1H-吲哚-3-基)乙酸
描述
“(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a chemical compound with the molecular formula C11H10FNO3 . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” can be represented by the SMILES stringCc1ccc2NC(=O)C(CC(O)=O)c2c1 .
科学研究应用
代谢与排泄
(Karanam 等人,2007 年) 详细介绍了 MK-0524(一种与指定酸在结构上相似的化合物)在人体内的代谢和排泄。研究发现,MK-0524 主要通过代谢为酰基葡萄糖醛酸结合物而消除,然后通过粪便排出,这突出了了解药物开发中代谢途径的重要性。
抗癌应用
对 S-1(一种由替加氟(5-氟尿嘧啶的前药)、吉美斯他和奥他司他钾组成的口服新型抗癌药)的研究表明,它在治疗晚期胃癌方面有效,反应率为 49% (Sakata 等人,1998 年)。这强调了氟化化合物在增强肿瘤选择性毒性方面的潜力。
环境和健康影响研究
(Hurley 等人,2018 年) 的一项研究调查了全氟和多氟烷基物质 (PFAS) 的血清水平与乳腺癌风险之间的关联。尽管没有发现显着关联,但该研究有助于了解环境中接触氟化物及其潜在健康影响。
化疗反应预测因子
(Marcuello 等人,2006 年) 探讨了亚甲基四氢叶酸还原酶 (MTHFR) 基因多态性在预测结直肠癌患者基于氟嘧啶的化疗的临床反应中的作用。这项研究突出了影响治疗结果的遗传因素。
诊断和治疗应用
对 5-氨基乙酰丙酸 (5-ALA) 及其在胶质瘤荧光引导手术中的应用的研究表明,吲哚化合物的衍生物如何通过帮助完全切除肿瘤来帮助改善手术结果 (Jaber 等人,2015 年)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact excellently with receptors , which could lead to a variety of changes in cellular function depending on the specific receptor and cell type involved.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels.
生化分析
Biochemical Properties
(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it binds to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses . The interactions between (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid affects the expression of genes involved in cell survival, differentiation, and immune responses . These cellular effects are critical for understanding the therapeutic potential of this compound in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it inhibits the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators . Additionally, (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy and safety . Understanding these temporal effects is crucial for optimizing the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These dosage-dependent effects are essential for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active and inactive metabolites, which can influence the compound’s biological activity and toxicity . Additionally, (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid affects metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by solute carrier transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins in the blood and extracellular matrix can influence the compound’s distribution and localization . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of (5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid plays a significant role in its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-(5-fluoro-1-methyl-2-oxo-3H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-13-9-3-2-6(12)4-7(9)8(11(13)16)5-10(14)15/h2-4,8H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAXJAFMTYCYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661654 | |
| Record name | (5-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887405-60-9 | |
| Record name | (5-Fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



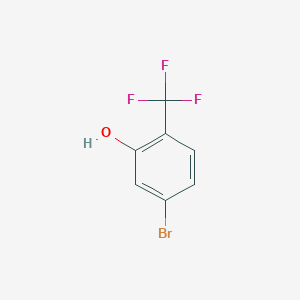
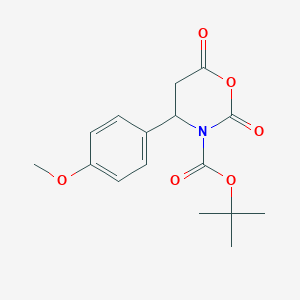
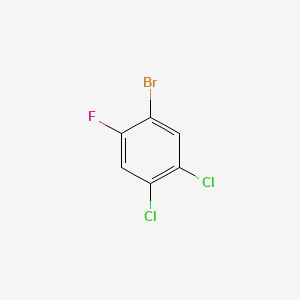
![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)


![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)


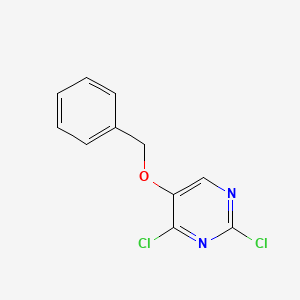
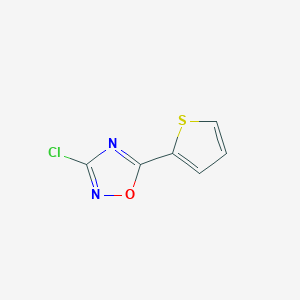
![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)
